4-(4-Cyclopentylnaphthalen-1-yl)butanoic Acid: Chemical Properties & Synthetic Guide
4-(4-Cyclopentylnaphthalen-1-yl)butanoic Acid: Chemical Properties & Synthetic Guide
This guide details the chemical properties, synthetic pathways, and potential applications of 4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid , a specialized lipophilic carboxylic acid. This molecule represents a critical chemotype in medicinal chemistry, serving as a structural hybrid between rigid aromatic scaffolds (naphthalene) and flexible fatty acid mimetics.
Part 1: Executive Summary & Chemical Identity
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid (CAS: 6272-54-4 ) is a synthetic organic intermediate characterized by a naphthalene core substituted at the para-like positions (1,4) with a lipophilic cyclopentyl ring and a hydrophilic butanoic acid tail.
This amphiphilic structure mimics the geometry of certain bioactive lipids (e.g., arachidonic acid metabolites) and synthetic retinoids. It is primarily utilized in drug discovery as a scaffold for nuclear receptor ligands (e.g., PPARs, RXRs) and as a precursor in the synthesis of polycyclic aromatic hydrocarbons via cyclodehydration.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Note |
| IUPAC Name | 4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid | |
| Molecular Formula | C₁₉H₂₂O₂ | |
| Molecular Weight | 282.38 g/mol | |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles. |
| Melting Point | 108–110 °C | Dependent on purity/polymorph. |
| Solubility | DMSO, Ethanol, DCM, Chloroform | Insoluble in water (< 0.1 mg/mL). |
| pKa (Predicted) | ~4.76 | Carboxylic acid moiety. |
| LogP (Predicted) | ~5.2 | Highly lipophilic due to cyclopentyl-naphthalene core. |
| H-Bond Donors | 1 | (COOH) |
| H-Bond Acceptors | 2 | (COOH) |
Part 2: Synthetic Pathways & Methodology[8]
The synthesis of 4-(4-cyclopentylnaphthalen-1-yl)butanoic acid classically follows the Haworth Synthesis strategy, utilized for accessing phenanthrene derivatives. The protocol involves three critical stages: alkylation, Friedel-Crafts acylation, and carbonyl reduction.
Retro-Synthetic Analysis
The molecule is disassembled into Naphthalene , Cyclopentyl halide (or cyclopentene), and Succinic Anhydride .
Caption: Retrosynthetic disconnection showing the assembly of the naphthalene core with the aliphatic tail.
Step-by-Step Experimental Protocol
Step A: Synthesis of 1-Cyclopentylnaphthalene
This step introduces the lipophilic anchor.
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Reagents: Naphthalene (1.0 eq), Cyclopentanol (0.5 eq), Boron Trifluoride-Phosphoric Acid (BF₃·H₃PO₄) catalyst.
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Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation).
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Protocol:
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Melt naphthalene (excess) and heat to 80°C.
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Add BF₃·H₃PO₄ catalyst under vigorous stirring.
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Add cyclopentanol dropwise over 2 hours to prevent polymerization.
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Purification: Fractional distillation is critical to separate 1-cyclopentylnaphthalene (b.p. ~160°C at 10 mmHg) from the 2-isomer and di-substituted byproducts.
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Note: 1-substitution is kinetically favored, but thermodynamic equilibration can lead to 2-substitution.
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Step B: Friedel-Crafts Succinoylation
This step attaches the carbon chain backbone.
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Reagents: 1-Cyclopentylnaphthalene, Succinic Anhydride, Anhydrous AlCl₃, Nitrobenzene or DCM (Solvent).
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Protocol:
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Dissolve 1-cyclopentylnaphthalene in nitrobenzene at 0°C.
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Add succinic anhydride (1.1 eq).
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Slowly add powdered AlCl₃ (2.2 eq) to maintain temperature < 5°C.
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Allow to warm to room temperature and stir for 12 hours.
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Quench: Pour onto ice/HCl. Extract with ether.[1]
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Product: 4-(4-Cyclopentylnaphthalen-1-yl)-4-oxobutanoic acid . The para position (4-position) relative to the cyclopentyl group is sterically accessible and electronically activated.
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Step C: Reduction of the Keto Group
Converting the keto-acid to the target butanoic acid.
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Method: Clemmensen Reduction (Preferred for scale) or Wolff-Kishner Reduction .
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Protocol (Clemmensen):
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Prepare amalgamated zinc (Zn(Hg)) by treating zinc wool with HgCl₂.
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Suspend the keto-acid from Step B in toluene.
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Add Zn(Hg) and conc. HCl. Reflux for 24 hours, adding fresh HCl every 4 hours.
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Workup: Separate the organic layer, wash with water, dry over Na₂SO₄, and concentrate.
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Recrystallization: Purify using Ethanol/Water or Benzene/Petroleum Ether.
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Part 3: Analytical Characterization[2]
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signals (Diagnostic) | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.6–2.2 (m, 8H): Cyclopentyl CH₂δ 2.1 (m, 2H): Propyl β-CH₂δ 2.4 (t, 2H): CH₂-COOHδ 3.1 (t, 2H): Ar-CH₂δ 3.8 (m, 1H): Cyclopentyl CHδ 7.2–8.2 (m, 6H): Naphthalene Ar-H | The multiplet at 3.8 ppm confirms the cyclopentyl attachment.[2][3] The triplet at 2.4 ppm confirms the acid tail. |
| IR Spectroscopy | 2800–3000 cm⁻¹: C-H aliphatic stretch1705–1715 cm⁻¹: C=O (Carboxylic Acid)2500–3300 cm⁻¹: O-H broad (Acid) | Absence of ketone peak at ~1680 cm⁻¹ confirms successful reduction. |
| Mass Spectrometry | [M-H]⁻ 281.2 (ESI Negative mode) | Confirms molecular weight of 282.38. |
Part 4: Biological Relevance & Applications[5]
While often used as a chemical intermediate, the 4-(4-cyclopentylnaphthalen-1-yl)butanoic acid scaffold possesses inherent biological activity relevant to drug development.
Nuclear Receptor Ligand Mimetics
The structure resembles the pharmacophore of Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
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Mechanism: The lipophilic tail (cyclopentyl-naphthalene) occupies the hydrophobic pocket of the receptor's Ligand Binding Domain (LBD), while the carboxylic acid forms electrostatic interactions with arginine residues (e.g., Arg271 in PPARγ) in the active site.
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Application: Researchers use this scaffold to design "pan-agonists" or selective modulators by varying the chain length (propanoic vs. butanoic) or the ring size.
Fatty Acid Mimetics & Enzyme Inhibition
The molecule acts as a bulky, rigid analog of long-chain fatty acids.
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Target: Histone Deacetylases (HDACs) . Short-chain fatty acids (like butyrate) are weak HDAC inhibitors. Attaching a large hydrophobic group (naphthalene) often improves potency by interacting with the "rim" of the HDAC active site tunnel.
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Target: 5-Lipoxygenase (5-LOX) . Naphthalene-based acids are investigated as inhibitors of leukotriene biosynthesis.
Synthetic Intermediate for PAHs
Cyclization of this acid (using HF or Polyphosphoric acid) yields 1-cyclopentyl-1,2,3,4-tetrahydrophenanthren-4-one , a precursor to potent carcinogens used in cancer research models or conductive organic materials.
Caption: Pharmacological interaction map showing potential targets based on structural homology.
Part 5: Handling & Safety
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon) if stored for extended periods to prevent oxidation of the benzylic positions.
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Solubility for Bioassays: Dissolve in DMSO to create a stock solution (up to 50 mM). Dilute into aqueous buffers immediately prior to use; avoid freeze-thaw cycles of aqueous dilutions.
References
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Bachmann, W. E., & Klemm, L. H. (1950).[4][5] Preparation and Reactions of 1-Cyclopentylnaphthalene. Journal of the American Chemical Society, 72(11), 4911–4915.[5] Link
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Sigma-Aldrich. (n.d.). 4-(4-Cyclopentylnaphthalen-1-yl)-4-oxobutanoic acid Product Information. Link
- Morrow, D. M., et al. (2004). Naphthalene-based PPAR agonists: Structure-Activity Relationships. Journal of Medicinal Chemistry, 47(22), 5411-5417. (Cited for structural homology context).
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PubChem. (2024). Compound Summary: 4-Cyclopentylbutanoic acid derivatives. National Library of Medicine. Link
